DFHBI 1T -

DFHBI 1T

Catalog Number: EVT-8191628
CAS Number:
Molecular Formula: C13H9F5N2O2
Molecular Weight: 320.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DFHBI 1T is classified under small organic molecules with significant bioluminescent properties. It is primarily sourced from chemical suppliers specializing in research reagents, such as Tocris Bioscience, where it is available for laboratory use. The compound has a molecular weight of 320.21 g/mol and is cataloged under the CAS number 1539318-36-9. Its structure includes multiple fluorine atoms that enhance its photophysical properties, making it suitable for various biological applications.

Synthesis Analysis

The synthesis of DFHBI 1T involves several key steps:

Molecular Structure Analysis

DFHBI 1T features a complex molecular structure characterized by:

  • Functional Groups: The molecule contains hydroxyl (-OH), imidazole, and carbonyl (C=O) functional groups that contribute to its reactivity and fluorescence properties.
  • Fluorinated Components: The presence of three fluorine atoms on the trifluoroethyl group and additional fluorine on the aromatic ring enhances its photostability and fluorescence efficiency.
  • Structural Formula: The complete molecular formula is C₁₃H₉F₅N₂O₂, which reflects its diverse functional architecture conducive to binding with RNA aptamers.

Spectroscopic studies such as Nuclear Magnetic Resonance (NMR) have been utilized to confirm the structure of DFHBI 1T, revealing characteristic chemical shifts that correspond to its functional groups .

Chemical Reactions Analysis

DFHBI 1T participates in several important chemical reactions:

  • Binding Reactions: The primary reaction of interest involves the binding of DFHBI 1T to RNA aptamers like Spinach2 and Broccoli. This interaction results in a significant increase in fluorescence intensity due to the formation of a stable complex.
  • Fluorescence Activation: Upon binding, DFHBI 1T exhibits peak excitation at approximately 482 nm and emission at around 505 nm, making it suitable for imaging applications using standard GFP filter sets .
  • Dissociation Constant: The binding affinity between DFHBI 1T and RNA aptamers can be quantified using the dissociation constant KdK_d. For example, studies indicate KdK_d values ranging from 4.4 µM to lower values depending on the specific aptamer used, reflecting varying binding efficiencies .
Mechanism of Action

The mechanism by which DFHBI 1T functions involves:

  • Aptamer Binding: DFHBI 1T binds selectively to specific RNA structures (aptamers), leading to conformational changes that stabilize the fluorophore-RNA complex.
  • Fluorescence Emission: Upon excitation at its characteristic wavelength, the bound DFHBI 1T emits fluorescence due to electronic transitions facilitated by its conjugated structure.
  • Photophysical Properties: The efficiency of fluorescence emission is influenced by factors such as solvent conditions and the concentration of both the fluorophore and RNA aptamer .
Physical and Chemical Properties Analysis

DFHBI 1T possesses several notable physical and chemical properties:

  • Solubility: It demonstrates solubility in various organic solvents including dimethyl sulfoxide (DMSO) at concentrations up to approximately 100 mM.
  • Stability: The compound exhibits high stability under standard laboratory conditions but should be stored at -20°C to maintain integrity over time.
  • Purity: Commercially available DFHBI 1T typically has a purity of ≥98%, ensuring reliable performance in experimental applications .
Applications

DFHBI 1T has diverse applications in scientific research:

  • RNA Imaging: It is primarily used for real-time imaging of RNA within live cells, allowing researchers to study RNA dynamics and localization.
  • Fluorogenic Probes: As part of fluorogenic systems like Spinach2 and Broccoli, DFHBI 1T enables sensitive detection of RNA molecules in various biological contexts.
  • Biochemical Assays: Its properties make it suitable for use in assays aimed at studying RNA-protein interactions or monitoring gene expression levels.
Structural Biology of DFHBI 1T-Responsive RNA Aptamers

Crystal Structure Analysis of Squash Aptamer-Ligand Complexes

The Squash aptamer, derived from the Vibrio vulnificus adenine riboswitch, forms a high-affinity complex with DFHBI-1T, as resolved at 2.75 Å resolution via X-ray crystallography [2] [4]. The structure reveals an 83-nucleotide RNA with three A-form helical domains (P1, P2, P3) arranged in a tuning-fork topology. DFHBI-1T binds within an expanded hydrophobic core, sandwiched between a base triple (A40•G13•A70) and a non-canonical quadruple (U15•A69 with A48 and U39) [4]. The fluorophore adopts a planar conformation, stabilized by π-stacking with U15 and van der Waals contacts with the ribose of U15. The trifluoromethyl group of DFHBI-1T is clearly resolved in electron density maps, confirming specific recognition through shape complementarity and apolar interactions [4]. This structural reorganization from the parental riboswitch enables Squash to bind DFHBI-1T with a dissociation constant (Kd) of 45 nM – significantly tighter than natural adenine binding [6].

Table 1: Key Structural Parameters of Squash-DFHBI-1T Complex

ParameterValueMethod
Resolution2.75 ÅX-ray diffraction
Overall RNA Dimensions75 × 35 × 40 ÅSAXS validation
Ligand-Binding Core Size8 tiersCrystallographic tracing
Key InteractionsBase triple (A40•G13•A70), Quadruple (U15•A69/A48/U39)Distance measurements
Kd (DFHBI-1T)45 nMFluorescence titration

G-Quadruplex vs. Non-G-Quadruplex Architectures in Fluorogenic Aptamers

Fluorogenic aptamers utilize distinct structural scaffolds to activate DFHBI-1T fluorescence:

  • G-Quadruplex-Dependent Aptamers: Broccoli and Spinach employ a guanine-rich core where four Hoogsteen-paired G-tetrads stabilize the fluorophore-binding pocket. Circular dichroism (CD) spectroscopy confirms a characteristic positive peak at 264 nm, indicative of parallel G-quadruplex formation [3] [9]. The G-quadruplex acts as a scaffold that positions key nucleotides (e.g., U27 and A62 in Spinach) for specific contacts with DFHBI-1T’s hydroxyl and imidazolone groups [3].
  • Non-G-Quadruplex Aptamers: Squash entirely lacks G-tetrads. Instead, its ligand-binding core combines a base triple and a buckled quadruple (Figure 1), creating a pocket that excludes solvent and enforces fluorophore planarity [4]. This architecture shows superior photostability compared to Broccoli, attributed to reduced conformational flexibility and tighter encapsulation of DFHBI-1T [4].

Figure 1: Ligand-Binding Core Contrast

G-Quadruplex (Broccoli/Spinach):      Non-G-Quadruplex (Squash):  G                                       U15  | Hoogsteen H-bonds                   /  :  G----G                                A69 --- A48  |         → Binds DFHBI-1T          /  :      |  G----G                           U39    ··· Base triple  

Ligand-Binding Core Transformations in Engineered Riboswitch Scaffolds

Squash exemplifies extensive repurposing of a natural riboswitch fold for synthetic ligand recognition. While retaining the peripheral tertiary interactions (e.g., P1-P3 tuning-fork arrangement and long-range base pairs A17•U68, G16•A49) of the adenine riboswitch, its ligand-binding core undergoes dramatic remodeling [4]:

  • The adenine-binding pocket is expanded to accommodate DFHBI-1T’s larger molecular volume (∼2× adenine’s size).
  • Critical structural additions include:
  • An A-minor interaction between J2/3 and J3/1 junctions near the core entrance
  • A Hoogsteen U39•A48 pair extending the P2 helix
  • The base quadruple U15•A69/A48/U39, absent in the parental riboswitch [4]These modifications demonstrate that stable RNA scaffolds can tolerate significant core restructuring while maintaining overall folding integrity – a principle enabling directed evolution of riboswitches for non-natural ligands [4].

Comparative Analysis of Aptamer Structural Motifs: Spinach, Broccoli, and Corn

Spinach: The prototype fluorogenic aptamer (PDB: 4KZD) binds DFHBI-1T within a G-quadruplex core flanked by two helical stems (P1 and P2). Its larger size (98 nt) and complex folding pathway limit cellular performance [3] [6].Broccoli: A minimized (49 nt) derivative (PDB: 8K7W) retains the G-quadruplex core but simplifies peripheral structures. The 2.24 Å crystal structure reveals a compact three-way junction with DFHBI-1T buried between the G-tetrad and a U•A•U triple [7]. Broccoli’s Kd for DFHBI-1T is ∼360 nM, with excitation/emission at 472/507 nm [3] [6]. Its thermostability is reduced compared to Spinach, as shown by biphasic UV melting curves [3].Corn: Functions as a homodimer, with each monomer contributing to a split G-quadruplex that binds DFHO (a DFHBI-1T analog). This architecture enables cooperative fluorescence activation but complicates cellular expression [4].

Table 2: Structural and Photophysical Properties of Key Aptamers

AptamerLength (nt)Core ArchitectureKd (DFHBI-1T)ex/em (nm)Quantum Yield
Squash83Base triple/Quadruple45 nM482/5050.63
Broccoli49G-Quadruplex360 nM472/5070.43
Spinach98G-Quadruplex500 nM482/5010.33
Baby Spinach53G-Quadruplex4400 nM460/5010.29

Data compiled from [2] [3] [4]

Conclusions and ImplicationsThe structural diversity of DFHBI-1T-responsive aptamers – from G-quadruplex-dependent Broccoli to the repurposed riboswitch scaffold of Squash – highlights RNA’s adaptability in generating fluorogenic complexes. High-resolution structures reveal how ligand recognition specificity arises from:

  • Preorganized binding pockets enforcing fluorophore planarity [4] [7]
  • Aromatic stacking networks (e.g., U15 in Squash, G-tetrads in Broccoli) that minimize non-radiative decay [4] [8]
  • Hydrophobic environments excluding solvent-induced quenching [2] [4]These principles guide the rational design of next-generation aptasensors. For example, Squash’s stability enables high-resolution RNA imaging, while Broccoli’s compactness facilitates integration into transcriptional reporters [5] [9]. Future efforts may exploit hybrid architectures merging G-quadruplex stability with riboswitch folding efficiency, advancing tools for real-time RNA tracking in vivo.

Properties

Product Name

DFHBI 1T

IUPAC Name

5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one

Molecular Formula

C13H9F5N2O2

Molecular Weight

320.21 g/mol

InChI

InChI=1S/C13H9F5N2O2/c1-6-19-10(12(22)20(6)5-13(16,17)18)4-7-2-8(14)11(21)9(15)3-7/h2-4,21H,5H2,1H3

InChI Key

AWYCLBWNRONMQC-UHFFFAOYSA-N

SMILES

CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1CC(F)(F)F

Canonical SMILES

CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1CC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.